butan-2-yl 4-amino-2-hydroxybenzoate
Description
Butan-2-yl 4-amino-2-hydroxybenzoate is an ester derivative of 4-amino-2-hydroxybenzoic acid, featuring a branched butan-2-yl (sec-butyl) group esterified at the carboxylic acid position. The compound combines a polar aromatic core (with hydroxyl and amino substituents) and a hydrophobic alkyl chain, conferring unique physicochemical properties. Its synthesis typically involves reacting 4-amino-2-hydroxybenzoic acid with butan-2-yl halides or via transesterification, though specific protocols are less documented compared to its ethyl and isopropyl analogues .
Applications of this compound are inferred from related esters:
- Industrial Use: 4-Amino-2-hydroxybenzoate derivatives are explored in mineral flotation processes due to their ability to adsorb onto mineral surfaces via hydrogen bonding and hydrophobic interactions .
Properties
CAS No. |
102338-91-0 |
|---|---|
Molecular Formula |
C11H15NO3 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
butan-2-yl 4-amino-2-hydroxybenzoate |
InChI |
InChI=1S/C11H15NO3/c1-3-7(2)15-11(14)9-5-4-8(12)6-10(9)13/h4-7,13H,3,12H2,1-2H3 |
InChI Key |
HBLYGPYKPGHAFS-UHFFFAOYSA-N |
SMILES |
CCC(C)OC(=O)C1=C(C=C(C=C1)N)O |
Canonical SMILES |
CCC(C)OC(=O)C1=C(C=C(C=C1)N)O |
Synonyms |
butan-2-yl 4-amino-2-hydroxy-benzoate |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sec-Butyl p-aminosalicylate typically involves the esterification of p-aminosalicylic acid with sec-butyl alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of sec-Butyl p-aminosalicylate can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
sec-Butyl p-aminosalicylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The hydroxyl group on the aromatic ring can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Nitro derivatives of sec-Butyl p-aminosalicylate.
Reduction: Amino derivatives of sec-Butyl p-aminosalicylate.
Substitution: Halogenated or alkylated derivatives of sec-Butyl p-aminosalicylate.
Scientific Research Applications
sec-Butyl p-aminosalicylate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its use as an anti-inflammatory agent and its potential in treating tuberculosis.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of sec-Butyl p-aminosalicylate involves its interaction with specific molecular targets and pathways. In the case of its antibacterial properties, the compound inhibits the synthesis of folic acid in bacteria by binding to the enzyme pteridine synthetase. This prevents the bacteria from synthesizing essential nucleotides, leading to their death .
Comparison with Similar Compounds
Structural and Physicochemical Properties
*LogP estimated via fragment-based methods.
However, its higher molecular weight may reduce aqueous solubility.
Functional Performance
- Flotation Efficiency: In mineral processing, 4-amino-2-hydroxybenzoate derivatives adsorb onto calcium-rich surfaces via carboxylate and amino groups.
- Pharmaceutical Stability : Branched esters like butan-2-yl may resist enzymatic hydrolysis better than ethyl esters, prolonging bioavailability .
Comparison with Other Hydroxybenzoate Derivatives
Sodium and Methyl Esters
Butan-2-yl 4-amino-2-hydroxybenzoate bridges the solubility-stability trade-off, offering moderate lipophilicity and hydrolytic resistance.
Non-Amino Derivatives
Compounds like methyl benzoate (LogP ~1.96) lack the amino and hydroxyl groups, reducing hydrogen-bonding capacity and surface adsorption efficiency . The amino and hydroxyl groups in this compound enable stronger interactions with polar substrates, critical for applications like flotation or crystal engineering .
Hydrogen Bonding and Crystallographic Behavior
The hydroxyl (-OH) and amino (-NH₂) groups on the aromatic ring facilitate extensive hydrogen-bonding networks, as observed in related crystals . Compared to ethyl/isopropyl esters, the butan-2-yl group’s branching may disrupt crystal packing, leading to:
- Lower melting points (unreported but inferred from isopropyl analogue trends).
- Amorphous solid forms, which could enhance dissolution rates in pharmaceutical contexts .
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